molecular formula C24H19N5O2 B2404900 2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-55-4

2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2404900
CAS No.: 899737-55-4
M. Wt: 409.449
InChI Key: NFVIKBFHAHGBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a structural analog of purines. Its core structure features a pyrazolo[3,4-d]pyrimidine scaffold substituted with a p-tolyl group at position 1 and a naphthalen-1-yl acetamide moiety at position 3. This compound is hypothesized to exhibit pharmacological properties akin to other pyrazolo[3,4-d]pyrimidine derivatives, such as antitumor and antiproliferative activities, due to its ability to mimic purine interactions in biological systems .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-9-11-19(12-10-16)29-23-21(14-26-29)24(31)28(15-25-23)27-22(30)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14-15H,13H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVIKBFHAHGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H18N4O2C_{18}H_{18}N_{4}O_{2} and features a distinctive pyrazolo[3,4-d]pyrimidine core with various functional groups. These structural components are crucial for its reactivity and biological interactions.

Compound Name Structural Features Unique Properties
This compoundPyrazolo[3,4-d]pyrimidine core with naphthalene and p-tolyl substitutionsPotential enzyme inhibitor with antitumor properties

While specific literature on the exact mechanism of action for this compound is limited, compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to exhibit kinase inhibition properties. Kinases are crucial in various cellular processes, and their inhibition can lead to therapeutic benefits in diseases such as cancer .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Analogous compounds have shown significant inhibitory effects against various cancer cell lines. For instance, studies suggest that pyrazolo[3,4-d]pyrimidines can inhibit tumor growth through their action on specific kinases involved in cancer progression .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation .
  • Antiparasitic Effects : Some analogs have been explored for their efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating a broad spectrum of activity against pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.011 μM to 17.5 μM against COX-II enzymes, highlighting their potential as anti-inflammatory agents .
  • Another investigation focused on enzyme inhibition properties where certain derivatives showed significant binding affinity to target enzymes critical in cancer pathways .

Synthesis and Modification

The synthesis of this compound typically involves multiple synthetic steps using solvents like dimethylformamide (DMF) and catalysts such as triethylamine. These methods allow for modifications that enhance biological activity or create analogs for further study .

Comparison with Similar Compounds

1-(2-Chloroethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One

Core Structure: Pyrazolo[3,4-d]pyrimidine. Key Substituents: 2-Chloroethyl at position 1. Pharmacological Activity: Demonstrated antitumor activity, attributed to alkylating properties of the chloroethyl group, which may induce DNA crosslinking . Comparison: Unlike the target compound, this derivative lacks the naphthalen-1-yl acetamide group and p-tolyl substitution. The chloroethyl group enhances cytotoxicity but may reduce selectivity due to non-specific alkylation.

Pyrimidoindole Derivatives

2-[[3-(4-Methylphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]-N-Naphthalen-1-ylacetamide

Core Structure: Pyrimido[5,4-b]indole. Key Substituents: 4-Methylphenyl (p-tolyl analog) at position 3, sulfanyl linkage, and naphthalen-1-yl acetamide. Pharmacological Activity: Limited data available, but the sulfanyl group may modulate solubility and hydrogen-bonding capacity. Comparison: While both compounds share naphthalen-1-yl acetamide and p-tolyl-like groups, the core heterocycle divergence (pyrimidoindole vs. pyrazolo[3,4-d]pyrimidine) suggests distinct biological targets.

Mechanistic and Pharmacological Implications

  • The p-tolyl group may confer metabolic resistance via steric hindrance.
  • Core Structure: Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases (e.g., Src family kinases) due to purine-mimetic properties, whereas pyrimidoindoles may target topoisomerases or intercalate DNA .
  • Contradictions : While chloroethyl-substituted derivatives prioritize cytotoxicity, the target compound’s acetamide and aromatic groups may favor selective kinase inhibition over broad alkylation.

Q & A

Q. What is the recommended synthetic route for this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Cyclization : Reacting hydrazine derivatives with carbonyl-containing precursors under reflux in dimethylformamide (DMF) .
  • Acetamide coupling : Using triethylamine as a base to facilitate nucleophilic substitution between the pyrazolo-pyrimidine intermediate and naphthalene-substituted acetyl chloride .
  • Critical conditions : Temperature control (80–100°C), inert atmosphere (N₂/Ar), and solvent selection (DMF or THF) to minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons in naphthalene at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (409.4 g/mol) and detect impurities .
  • X-ray crystallography : Resolve bond angles and confirm the pyrazolo-pyrimidine core geometry .

Q. What are the primary biological targets associated with this compound?

The compound’s pyrazolo[3,4-d]pyrimidine scaffold suggests kinase inhibition, a common mechanism in anticancer agents. Potential targets include:

  • Tyrosine kinases : Implicated in cell proliferation signaling .
  • MAPK/ERK pathway : Observed in structurally similar analogs with antiproliferative activity .
  • In vitro validation : Use kinase profiling assays (e.g., ATP-binding competition studies) to identify specific targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., C₁₈H₁₈N₄O₂ vs. C₂₄H₁₉N₅O₂)?

  • Source analysis : Cross-reference PubChem (C₂₄H₁₉N₅O₂, MW 409.4 g/mol) with synthetic protocols to identify typographical errors in non-peer-reviewed sources.
  • Experimental verification : Perform elemental analysis (C/H/N/O%) and compare with theoretical values .
  • Contextualize data : Note that substituent variations (e.g., p-tolyl vs. phenyl groups) alter molecular formulas in analogs .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the naphthalene moiety to enhance solubility .
  • Formulation : Use lipid-based nano-carriers or cyclodextrin complexes to improve absorption .
  • Pharmacokinetic screening : Monitor plasma half-life and tissue distribution via LC-MS/MS in rodent models .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across cell lines) be analyzed?

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of responsive vs. resistant cell lines to identify resistance pathways .
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., ATP-lite vs. MTT) to confirm cytotoxicity trends .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Replace the p-tolyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) substituents and test kinase inhibition .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinase domains .
  • 3D-QSAR : Align analogs in a pharmacophore model to correlate substituent properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.